molecular formula C18H27FN2 B14919735 1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine

1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine

Cat. No.: B14919735
M. Wt: 290.4 g/mol
InChI Key: ROQLCEYBXCUCLX-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine is a piperazine derivative characterized by a 2-fluorobenzyl group at the N1 position and a 4-methylcyclohexyl group at the N4 position of the piperazine ring. Piperazine derivatives are known for their structural versatility, enabling modifications that influence lipophilicity, binding affinity, and metabolic stability .

Synthetic routes for such compounds typically involve nucleophilic substitution or reductive amination reactions. For example, 1-(2-aminoethyl)piperazine derivatives can be functionalized with halogenated benzyl groups (e.g., 2-fluorobenzyl bromide) to yield analogs like 2-(2-(4-(2-fluorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione . Structural characterization relies on techniques such as $ ^1 \text{H} $ NMR, IR spectroscopy, and elemental analysis .

Properties

Molecular Formula

C18H27FN2

Molecular Weight

290.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine

InChI

InChI=1S/C18H27FN2/c1-15-6-8-17(9-7-15)21-12-10-20(11-13-21)14-16-4-2-3-5-18(16)19/h2-5,15,17H,6-14H2,1H3

InChI Key

ROQLCEYBXCUCLX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine typically involves the reaction of 2-fluorobenzyl chloride with 4-(4-methylcyclohexyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine is a piperazine derivative with a fluorobenzyl group and a 4-methylcyclohexyl substituent, possessing a piperazine ring that is a six-membered heterocyclic compound containing two nitrogen atoms. The compound has potential applications in pharmaceutical development, particularly as a candidate for drugs targeting central nervous system disorders.

Potential Applications

  • Pharmaceutical Development this compound is being explored for use in drugs targeting the central nervous system.
  • Neurotransmitter Modulation This compound may also possess psychoactive properties and influence neurotransmitter reuptake and release, which is important for treating neuropsychiatric disorders.
  • Interaction Studies This compound binds to serotonin and dopamine receptors, influencing their signaling pathways.

Chemical Reactivity

The chemical reactivity of this compound is due to the functional groups in its structure. The piperazine ring can undergo various reactions that are essential for developing derivatives with improved efficacy and specificity in biological applications.

The synthesis of this compound typically involves several steps, and microwave-assisted synthesis methods have been explored to enhance reaction efficiency and yield.

Structural Similarities

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Properties
1-(4-Methoxyphenyl)piperazineContains a methoxy group on the phenylKnown for its ability to inhibit monoamine reuptake
1-(3-Chlorobenzyl)-4-piperidineChlorine substitution on benzeneDemonstrated anti-tumor activity against specific cell lines
1-(2-Chlorobenzyl)-4-piperidineChlorine on a different positionSimilar pharmacological effects but different selectivity profiles
1-(2-Bromobenzyl)-4-piperidineBromine substitutionExhibits distinct receptor binding characteristics compared to fluorinated analogs

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group may enhance the compound’s binding affinity to certain receptors, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are structurally diverse, with variations in substituents significantly impacting their biological activity. Below is a detailed comparison of 1-(2-fluorobenzyl)-4-(4-methylcyclohexyl)piperazine with analogous compounds:

Key Observations

Halogen vs. Methoxy Substituents :

  • The 2-fluorobenzyl group in the target compound may enhance metabolic stability compared to brominated analogs (e.g., 2-bromobenzyl in ). Fluorine’s electronegativity improves binding to hydrophobic pockets in receptors, as seen in σ1 ligands like 1-(4-fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine .
  • Methoxy-substituted analogs (e.g., 2-methoxyphenyl in ) exhibit strong dopamine D2 receptor binding, suggesting that electron-donating groups favor interactions with orthosteric sites.

Cyclohexyl vs. Aromatic Substituents :

  • The 4-methylcyclohexyl group in the target compound likely increases lipophilicity compared to aromatic N4 substituents (e.g., 4-nitrobenzyl in ). This property may limit blood-brain barrier penetration but enhance peripheral activity.
  • Piperidine or piperazine rings at N4 (e.g., ) improve conformational flexibility, critical for receptor docking.

Pharmacological Diversity: Cytotoxicity is strongly influenced by N1 substituents. Chlorobenzhydryl derivatives () show broad-spectrum anticancer activity, while fluorinated analogs () prioritize receptor selectivity.

Biological Activity

1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine is a piperazine derivative notable for its potential biological activities, particularly in the modulation of neurotransmitter systems. This compound features a unique structural configuration that may influence its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula includes a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The presence of a fluorobenzyl group and a 4-methylcyclohexyl substituent are critical for its biological activity. The structural attributes of this compound suggest potential interactions with various neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in neuropsychiatric disorders .

Research indicates that compounds similar to this compound can influence neurotransmitter reuptake and release. This modulation is essential for therapeutic applications in treating conditions like depression and anxiety disorders. Preliminary studies suggest that this compound may exhibit psychoactive properties by interacting with serotonin and dopamine pathways .

Interaction with Neurotransmitter Systems

The compound has shown potential in binding to serotonin and dopamine receptors, which are integral to mood regulation and cognitive function. Studies indicate that it may possess similar affinities to established piperazine derivatives known for their psychoactive effects. The specific interactions and binding affinities of this compound with these receptors warrant further investigation to elucidate its therapeutic potential .

Inhibition of Tyrosinase

Recent investigations have highlighted the role of piperazine derivatives in inhibiting tyrosinase (TYR), an enzyme linked to melanin production. A related compound, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, exhibited significant inhibitory activity against TYR (IC50 = 0.18 μM), demonstrating a competitive inhibition mechanism that was approximately 100-fold more effective than the reference compound kojic acid . Such findings suggest that this compound could also exhibit similar inhibitory properties.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities:

Compound NameStructural FeaturesUnique Properties
1-(4-Methoxyphenyl)piperazineMethoxy group on the phenylKnown for monoamine reuptake inhibition
1-(3-Chlorobenzyl)-4-piperidineChlorine substitution on benzeneDemonstrated anti-tumor activity
1-(2-Chlorobenzyl)-4-piperidineChlorine on a different positionSimilar pharmacological effects but different selectivity profiles
1-(2-Bromobenzyl)-4-piperidineBromine substitutionDistinct receptor binding characteristics compared to fluorinated analogs

The unique combination of fluorine substitution and cyclohexane moiety in this compound may confer distinct pharmacokinetic properties compared to other piperazine derivatives .

Case Studies and Research Findings

Several studies have explored the biological activities associated with piperazine derivatives:

  • Study on Cholinergic Activity : Research on related piperazine compounds has shown efficacy as acetylcholinesterase (AChE) inhibitors, which are relevant for treating Alzheimer's disease. Some derivatives demonstrated significant AChE inhibition compared to standard treatments .
  • Antimelanogenic Effects : The aforementioned study on tyrosinase inhibitors indicated that certain piperazine derivatives could reduce melanin production without cytotoxic effects on B16F10 cells, highlighting their potential in dermatological applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine?

  • Methodology : The synthesis typically involves alkylation and coupling reactions. For example:

  • Step 1 : React 1-(2-fluorobenzyl)piperazine with a substituted cyclohexyl halide (e.g., 4-methylcyclohexyl bromide) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to introduce the cyclohexyl moiety. Reaction monitoring via TLC (hexane:ethyl acetate, 1:8) is critical .
  • Step 2 : Purify the crude product via silica gel chromatography (ethyl acetate:hexane, 1:8) to isolate the target compound. Yields depend on reaction time and stoichiometric ratios of reagents .
    • Key Considerations : Optimize reaction temperature (room temperature vs. reflux) and solvent choice (DMF vs. DCM) to minimize side products .

Q. How is the compound characterized post-synthesis?

  • Techniques :

  • ¹H NMR : Analyze aromatic protons (δ ~6.9–7.3 ppm for fluorobenzyl) and cyclohexyl protons (δ ~1.0–2.5 ppm). For example, in related piperazine derivatives, methylene protons adjacent to nitrogen appear at δ ~3.2–3.8 ppm .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, N percentages (e.g., C 65.00% vs. 65.20% in structurally similar compounds) .
  • Chromatography : Confirm homogeneity using HPLC with a C18 column and UV detection .

Q. What are the key solubility and stability considerations for this compound?

  • Solubility : The compound is sparingly soluble in water (~0.24 g/L at 25°C) but dissolves in organic solvents like DCM or ethyl acetate. Solubility can be enhanced using co-solvents (e.g., DMSO:water mixtures) .
  • Stability : Store under inert conditions (N₂ atmosphere) at –20°C to prevent oxidation. Avoid prolonged exposure to light, as fluorobenzyl groups may undergo photodegradation .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives with enhanced biological activity?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., tyrosine kinases). For example, fluorobenzyl-piperazine derivatives show potential interactions with hydrophobic pockets in kinase domains .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclohexyl ring) with bioactivity data to prioritize synthetic targets .
  • ADMET Prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) to guide structural modifications .

Q. How should researchers address contradictory bioactivity data across studies?

  • Case Example : If one study reports anticancer activity (IC₅₀ = 10 µM) while another shows no effect:

  • Assay Variability : Compare cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time) .
  • Purity Analysis : Verify compound purity via LC-MS; impurities >5% may skew results .
  • Target Selectivity : Evaluate off-target effects using kinome-wide profiling .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or sulfonamide) to reduce logP. For example, adding a 2-hydroxyethyl group improves aqueous solubility (from 0.24 g/L to 1.2 g/L) .
  • Metabolic Stability : Replace metabolically labile sites (e.g., fluorobenzyl methyl groups) with deuterated analogs to prolong half-life .
  • Formulation : Use nanoemulsions or liposomes to enhance bioavailability in rodent models .

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